4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of oxazole, triazine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dioxane and bases like sodium carbonate . Microwave irradiation can also be employed to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and reduce production costs. The choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The oxazole and triazine rings can interact with enzymes or receptors, modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its action at the target site.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1,3-oxazole: Shares the oxazole ring but lacks the triazine and morpholine groups.
1,3,5-Triazine derivatives: Similar triazine core but different substituents.
Morpholine derivatives: Contain the morpholine ring but differ in other structural aspects.
Uniqueness
4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C23H22N6O2S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C23H22N6O2S/c24-21-25-18(26-22(28-21)29-11-13-30-14-12-29)15-32-23-27-19(16-7-3-1-4-8-16)20(31-23)17-9-5-2-6-10-17/h1-10H,11-15H2,(H2,24,25,26,28) |
InChI Key |
XXJXKVSTNSVABS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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